2-(2,5-Difluorobenzoyl)pyridine CAS 898780-21-7 physical and chemical properties
2-(2,5-Difluorobenzoyl)pyridine CAS 898780-21-7 physical and chemical properties
An In-Depth Technical Guide to 2-(2,5-Difluorobenzoyl)pyridine (CAS 898780-21-7): Structural Dynamics, Physicochemical Profiling, and Synthetic Utility
Executive Summary & Strategic Relevance
2-(2,5-Difluorobenzoyl)pyridine (CAS 898780-21-7) is a highly specialized, electron-deficient building block that bridges advanced medicinal chemistry and materials science[1]. Characterized by a ketone bridge flanked by a pi-deficient pyridine ring and a 2,5-difluorophenyl moiety, this compound serves as a privileged scaffold. In drug discovery, it is utilized to synthesize rigid, metabolically stable enzyme inhibitors and receptor ligands[2]. In materials science, its bidentate coordination capacity makes it an ideal precursor for luminescent transition-metal complexes, such as Iridium (III) dopants in organic light-emitting diodes (OLEDs).
Molecular Architecture and Physicochemical Properties
The specific 2,5-difluoro substitution pattern is not merely a structural variation; it is a deliberate design choice driven by electronic and steric causality:
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Steric Deconjugation: The fluorine atom at the ortho (2-) position induces a steric clash with the carbonyl oxygen. This forces the difluorophenyl ring out of coplanarity with the ketone, breaking extended pi-conjugation. This induced 3D character (Fsp³-like behavior) is critical for reducing flat-aromatic toxicity and improving solubility in drug candidates.
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Metabolic Shielding: The fluorine at the meta (5-) position acts as an isosteric metabolic block, preventing rapid Cytochrome P450 (CYP450) mediated oxidation at electron-rich aromatic hotspots[2].
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Electrophilic Activation: The dual electron-withdrawing nature of the flanking rings renders the carbonyl carbon highly electrophilic, making it an excellent substrate for condensation with hydrazines or amidines to form complex fused heterocycles.
Quantitative Physicochemical Profile
| Parameter | Value | Causality / Significance |
| CAS Number | 898780-21-7 | Unique registry identifier[1]. |
| Molecular Formula | C₁₂H₇F₂NO | Defines stoichiometry[1]. |
| Molecular Weight | 219.19 g/mol | Optimal low-MW fragment for lead generation[3]. |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | Excellent membrane permeability; CNS-penetrant range[1]. |
| Hydrogen Bond Acceptors | 2 (N, O) | Facilitates target protein interactions (e.g., kinase hinge)[1]. |
| Purity Standard | ≥98% | Required threshold for transition-metal catalysis[1]. |
| Storage Conditions | Sealed, Dry, 2-8°C | Prevents slow atmospheric hydration of the activated ketone[1]. |
Mechanistic Insights: Pharmacophore & Binding Dynamics
When utilized as a core scaffold in kinase inhibitors, 2-(2,5-Difluorobenzoyl)pyridine acts as a highly directional pharmacophore. The pyridine nitrogen serves as a primary hydrogen bond acceptor, typically anchoring the molecule to the backbone NH of the kinase hinge region. Simultaneously, the 2,5-difluorophenyl group is projected into adjacent hydrophobic pockets, where the highly electronegative fluorine atoms participate in orthogonal multipolar interactions (halogen bonding) with the protein backbone.
Fig 1: Pharmacophore interaction model of 2-(2,5-Difluorobenzoyl)pyridine in kinase binding.
Advanced Synthetic Methodologies
The synthesis of unsymmetrical benzoylpyridines requires stringent control to prevent the over-addition of organometallic reagents, which typically leads to tertiary alcohol byproducts.
Classical Approach: Nucleophilic Addition to Cyanopyridine
Using 2-cyanopyridine instead of picolinic acid or its esters is a deliberate mechanistic safeguard. The addition of a Grignard reagent to the nitrile forms a stable metallated imine intermediate. This intermediate resists further nucleophilic attack. Only upon rigorous acidic hydrolysis is the target ketone liberated.
Step-by-Step Experimental Protocol:
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Metallation: In an oven-dried flask under an Argon atmosphere, dissolve 1-bromo-2,5-difluorobenzene (1.0 eq) in anhydrous THF (0.5 M). Cool to 0 °C. Dropwise, add Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 1.05 eq).
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Causality: Metal-halogen exchange is utilized instead of direct magnesium insertion to avoid Wurtz coupling side-reactions, accommodating the electron-deficient nature of the aryl bromide. Stir for 1 hour.
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Nucleophilic Addition: Cool the reaction mixture to -20 °C. Add a solution of 2-cyanopyridine (1.1 eq) in THF dropwise.
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Causality: The low temperature controls the exotherm and maximizes regioselectivity, stabilizing the resulting imine-magnesium complex. Allow the mixture to warm to room temperature over 4 hours.
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Acidic Hydrolysis: Quench the reaction carefully with 2M HCl (aq). Reflux the biphasic mixture for 2 hours.
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Causality: Acidic reflux is mandatory to fully hydrolyze the highly stable imine intermediate into the target ketone.
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Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc gradient).
Fig 2: Standard experimental workflow for the synthesis of 2-(2,5-Difluorobenzoyl)pyridine.
Modern Alternative Approaches
Recent advancements in synthetic methodologies offer alternative routes that bypass the need for cryogenic organometallic chemistry:
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Photochemical Reductive Arylation: Utilizing continuous flow chemistry, aromatic aldehydes and cyanopyridines can undergo a light-driven (365 nm), catalyst-free reductive arylation. This radical-radical cross-coupling, followed by in-line oxidation, yields benzoylpyridines with high throughput and excellent functional group tolerance[4].
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Carbonylative Suzuki Cross-Coupling: Palladium-carbene catalyzed reactions allow the direct activation of chloropyridines. By reacting 2-chloropyridine with 2,5-difluorophenylboronic acid under a carbon monoxide atmosphere, unsymmetrical biaryl ketones can be synthesized directly[5].
Analytical Characterization & Validation Systems
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical parameters must be met:
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Liquid Chromatography-Mass Spectrometry (LC-MS): The target mass must yield an [M+H]⁺ peak at m/z 220.06, confirming the molecular weight of 219.19 g/mol [1][3].
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Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming the 2,5-substitution pattern. The ¹³C NMR must show a highly deshielded carbonyl carbon peak (typically >190 ppm), reflecting the intense electron-withdrawing pull from both the difluorophenyl and pyridine rings.
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Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) must confirm a purity of ≥98% before the compound is deployed in sensitive downstream transition-metal catalysis[1].
References
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ChemScene. "898780-21-7 | 2-(2,5-Difluorobenzoyl)pyridine". 1
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National Center for Biotechnology Information (PubChem). "2-(2,5-Difluorobenzoyl)pyridine | C12H7F2NO | CID 24723579". 3
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Guidechem. "391604-55-0 2-(2,4-DIFLUOROPHENYL)PYRIDINE" (Contextual reference for fluorinated phenylpyridines). 2
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ACS Publications. "Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy". Organic Letters. 4
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Sci-Hub / Synlett. "Direct Synthesis of Benzoylpyridines from Chloropyridines via a Palladium-Carbene Catalyzed Carbonylative Suzuki Cross-Coupling Reaction". 5
Sources
- 1. chemscene.com [chemscene.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-(2,5-Difluorobenzoyl)pyridine | C12H7F2NO | CID 24723579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Direct Synthesis of Benzoylpyridines from Chloropyridines via a Palladium-Carbene Catalyzed Carbonylative Suzuki Cross-Coupling Reaction / Synlett, 2003 [sci-hub.box]
